molecular formula C12H13N3O3 B2455090 2-Hydroxy-4-{[(1-methyl-1H-pyrazol-5-YL)methyl]amino}benzoic acid CAS No. 1006963-39-8

2-Hydroxy-4-{[(1-methyl-1H-pyrazol-5-YL)methyl]amino}benzoic acid

Cat. No.: B2455090
CAS No.: 1006963-39-8
M. Wt: 247.254
InChI Key: RIPLJOOCQIZMET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydroxy-4-{[(1-methyl-1H-pyrazol-5-YL)methyl]amino}benzoic acid is a compound that features a benzoic acid core with a hydroxy group at the 2-position and a pyrazole moiety attached via a methylamino linker at the 4-position

Properties

IUPAC Name

2-hydroxy-4-[(2-methylpyrazol-3-yl)methylamino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O3/c1-15-9(4-5-14-15)7-13-8-2-3-10(12(17)18)11(16)6-8/h2-6,13,16H,7H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIPLJOOCQIZMET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)CNC2=CC(=C(C=C2)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-4-{[(1-methyl-1H-pyrazol-5-YL)methyl]amino}benzoic acid typically involves multi-step organic reactions. One common approach is the condensation of 2-hydroxybenzoic acid with 1-methyl-1H-pyrazole-5-carbaldehyde in the presence of a suitable base to form the desired product. The reaction conditions often include solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as ammonium acetate .

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles can be employed to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-4-{[(1-methyl-1H-pyrazol-5-YL)methyl]amino}benzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or halides. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the carboxylic acid group can produce an alcohol .

Scientific Research Applications

Anticancer Activity

One of the primary areas of research surrounding this compound is its anticancer properties . Studies have indicated that derivatives of benzoic acid can exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Case Study : A derivative containing a similar structural motif showed inhibition rates of up to 84.19% against the MOLT-4 leukemia cell line and 72.11% against CNS cancer cell lines in preliminary screening tests conducted by the National Cancer Institute . This suggests that compounds with the 2-hydroxy-4-amino structure may also possess similar activities.

Anti-inflammatory Properties

The compound's structural characteristics may also confer anti-inflammatory properties . Research into related compounds has shown that modifications at the benzoic acid core can lead to significant reductions in inflammatory markers in vitro.

Synthesis of Novel Derivatives

The synthesis of new derivatives based on this compound has been explored extensively:

  • Methodology : Various synthetic routes have been developed to modify the pyrazole ring or the benzoic acid moiety, enhancing biological activity and selectivity towards specific targets .

Pharmacological Studies

Pharmacological studies have indicated potential uses in treating conditions beyond cancer, including metabolic disorders due to its structural similarities with known pharmacophores .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeCell Line TestedInhibition (%)Reference
Compound AAnticancerMOLT-484.19
Compound BAnticancerSF-29572.11
Compound CAnti-inflammatoryVariousSignificant

Mechanism of Action

The mechanism of action of 2-Hydroxy-4-{[(1-methyl-1H-pyrazol-5-YL)methyl]amino}benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The pyrazole moiety can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can lead to downstream effects on cellular pathways, influencing biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hydroxy-4-{[(1-methyl-1H-pyrazol-5-YL)methyl]amino}benzoic acid is unique due to the combination of the hydroxybenzoic acid core and the pyrazole moiety. This structure provides distinct chemical and biological properties, making it valuable for various applications in research and industry .

Biological Activity

2-Hydroxy-4-{[(1-methyl-1H-pyrazol-5-YL)methyl]amino}benzoic acid (CAS Number: 1006963-39-8) is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and anti-inflammatory applications. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₂H₁₃N₃O₃, with a molecular weight of 247.25 g/mol. The compound features a hydroxyl group, an amino group, and a pyrazole ring, which are critical for its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of 2-hydroxybenzoic acid derivatives with 1-methyl-1H-pyrazole under specific conditions to yield the target molecule. Various synthetic routes have been explored to optimize yield and purity.

Anticancer Activity

Research has demonstrated that compounds containing the pyrazole moiety exhibit significant anticancer properties. For instance, studies have shown that derivatives of 1H-pyrazole can inhibit the proliferation of various cancer cell lines, including:

Cell Line IC50 (μM) Activity
MDA-MB-231 (breast)2.43 - 7.84Growth inhibition
HepG2 (liver)4.98 - 14.65Growth inhibition
HeLa (cervical)Not specifiedModerate activity

These findings suggest that the presence of the pyrazole ring enhances the anticancer activity of the compound .

The mechanisms through which this compound exerts its effects may involve:

  • Inhibition of Microtubule Assembly : Some studies indicate that pyrazole derivatives can disrupt microtubule dynamics, which is crucial for cancer cell division .
  • Targeting Specific Pathways : Compounds with similar structures have been shown to inhibit various targets such as topoisomerase II, EGFR, and VEGFR, contributing to their anticancer properties .

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has been reported to possess anti-inflammatory effects. It may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, thereby reducing inflammation .

Case Studies

Several case studies highlight the efficacy of pyrazole-containing compounds:

  • Study on HepG2 Cells : A study reported that a related pyrazole derivative showed a mean growth percentage inhibition of 54.25% on HepG2 cells without affecting normal fibroblasts significantly, indicating selective cytotoxicity towards cancer cells .
  • Combination Therapies : Research has suggested that combining pyrazole-based compounds with other therapeutic agents can enhance their anticancer efficacy while minimizing side effects associated with traditional chemotherapy .

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 2-Hydroxy-4-{[(1-methyl-1H-pyrazol-5-YL)methyl]amino}benzoic acid, and what intermediates are critical?

Answer:
The compound is typically synthesized via cyclocondensation reactions. A key approach involves reacting a substituted pyrazole precursor (e.g., 1-methyl-1H-pyrazol-5-ylmethylamine) with a benzoic acid derivative under controlled conditions. For example, details a method where ethyl acetoacetate, phenylhydrazine, and DMF-DMA are cyclized to form pyrazole intermediates, which are hydrolyzed to yield the carboxylic acid moiety . Critical intermediates include:

  • Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate : Formed via cyclocondensation.
  • Hydrazide derivatives : Used in cyclization steps to introduce the amino linkage.
    Reaction optimization often involves adjusting solvent polarity (e.g., ethanol or DMF) and temperature (80–120°C) to maximize yield.

Advanced: How can computational modeling and crystallographic data resolve hydrogen-bonding ambiguities in this compound’s crystal lattice?

Answer:
Hydrogen-bonding patterns can be analyzed using graph-set analysis ( ) combined with SHELX refinement ( ). For instance:

  • SHELXL refines hydrogen atom positions using high-resolution X-ray diffraction data to map donor-acceptor distances and angles.
  • Density Functional Theory (DFT) simulations predict hydrogen-bond stability, complementing experimental data to resolve discrepancies in protonation states or tautomeric forms .
    Contradictions between predicted and observed H-bond networks (e.g., in polymorphic forms) require cross-validation via IR spectroscopy (O–H stretching frequencies) and thermal analysis (melting point consistency).

Basic: Which spectroscopic techniques are most reliable for structural characterization, and what key spectral signatures should be prioritized?

Answer:
Key techniques include:

  • FT-IR Spectroscopy : Look for O–H stretching (2500–3300 cm⁻¹), C=O (1680–1720 cm⁻¹), and N–H bending (1500–1600 cm⁻¹) bands .
  • NMR Spectroscopy :
    • ¹H NMR : Aromatic protons (δ 6.5–8.5 ppm), methyl groups on pyrazole (δ 2.3–2.8 ppm), and hydroxy/amino protons (exchangeable, δ 4.5–6.0 ppm).
    • ¹³C NMR : Carboxylic acid C=O (δ 165–175 ppm), aromatic carbons (δ 110–150 ppm) .
  • Mass Spectrometry (MS) : Confirm molecular ion peaks ([M+H]⁺) and fragmentation patterns to validate the molecular backbone.

Advanced: How can researchers address conflicting reports on the compound’s biological activity across studies?

Answer:
Contradictions often arise from:

  • Variability in assay conditions (e.g., pH, solvent, cell lines).
  • Impurity profiles : Use HPLC (≥95% purity thresholds) and LC-MS to verify compound integrity ( ).
  • Structural analogs : Compare activity with derivatives (e.g., ’s triazole-benzoic acid hybrids) to isolate pharmacophore contributions.
    Mitigation strategies :
    • Standardize bioassays using reference compounds (e.g., positive controls in antimicrobial tests).
    • Employ dose-response curves to differentiate true activity from assay noise .

Basic: What safety protocols are essential for handling this compound during synthesis?

Answer:
Critical safety measures include:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and ANSI-approved goggles to prevent skin/eye contact ( ).
  • Ventilation : Use fume hoods during reactions involving volatile reagents (e.g., POCl₃ in cyclization steps).
  • Waste Disposal : Segregate acidic waste (from hydrolysis steps) and neutralize before disposal .
  • Emergency Protocols : Immediate rinsing with water for spills or exposure, followed by medical evaluation.

Advanced: What mechanistic insights guide the optimization of this compound’s solubility for pharmacokinetic studies?

Answer:
Solubility enhancement strategies include:

  • Salt formation : React with sodium bicarbonate or lysine to improve aqueous solubility.
  • Co-crystallization : Use GRAS co-formers (e.g., succinic acid) to stabilize metastable polymorphs ( ).
  • Derivatization : Introduce hydrophilic groups (e.g., sulfonate or PEG chains) at the pyrazole’s methyl position without disrupting H-bonding .
    In silico tools (e.g., COSMO-RS) predict solubility in biorelevant media, reducing trial-and-error experimentation.

Basic: How is the purity of this compound validated post-synthesis?

Answer:
Purity is assessed via:

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm); retention time consistency vs. standards.
  • Melting Point Analysis : Sharp melting ranges (Δ < 2°C) indicate high crystallinity.
  • Elemental Analysis (EA) : Match experimental C/H/N/O percentages to theoretical values (e.g., ±0.3% tolerance) .

Advanced: What role do supramolecular interactions play in this compound’s solid-state stability?

Answer:
The compound’s stability is influenced by:

  • π-π stacking : Aromatic rings align face-to-face, reducing hygroscopicity.
  • Hydrogen-bonding networks : Carboxylic acid dimers and pyrazole N–H···O bonds form rigid frameworks ( ).
  • Thermogravimetric Analysis (TGA) : Quantifies decomposition temperatures, correlating with H-bond density. Stability is optimized by annealing crystals to eliminate solvent inclusion .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.